Methyl tetrahydropyran-4-carboxylate

Übersicht

Beschreibung

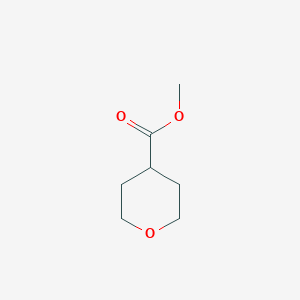

Methyl tetrahydropyran-4-carboxylate (CAS: 110238-91-0), also known as tetrahydro-2H-pyran-4-carboxylic acid methyl ester, is a heterocyclic ester with the molecular formula C₇H₁₂O₃ and a molecular weight of 144.17 g/mol . It is a clear liquid at room temperature with a density of 1.080 g/mL at 20°C and a boiling point of 189–197°C . The compound exhibits a low melting point (-33°C) and moderate polarity, reflected in its XLogP3-AA value of 0.4, indicating slight hydrophobicity .

Structurally, it consists of a tetrahydropyran (oxygen-containing six-membered ring) substituted with a methyl ester group at the 4-position. This configuration grants it stability and versatility in organic synthesis, particularly as a building block for pharmaceuticals, agrochemicals, and functional materials .

Vorbereitungsmethoden

Direct Esterification of Tetrahydropyran-4-Carboxylic Acid

The most widely reported method involves the direct esterification of tetrahydropyran-4-carboxylic acid (THPCA) using dimethyl sulfate (DMS) in the presence of a base. A representative procedure from Bayer Pharmaceuticals illustrates this approach :

Tetrahydro-2H-pyran-4-carboxylic acid (1.00 g, 7.68 mmol) is added to a suspension of anhydrous potassium carbonate (1.17 g, 8.45 mmol) in acetone (40 mL). Dimethyl sulfate (0.8 mL, 8.45 mmol) is introduced dropwise, and the mixture is refluxed for 3 hours. Post-reaction, inorganic salts are filtered, and the filtrate is concentrated to yield this compound (1.1 g, 99%).

Key Analytical Data

-

GC-MS : m/z 145 (MH+)

-

¹H NMR (300 MHz, CDCl₃): δ 1.70–1.80 (m, 4H), 2.47–2.52 (m, 1H), 3.34–3.43 (m, 2H), 3.65 (s, 3H), 3.88–3.95 (m, 2H) .

This method’s efficiency stems from the stoichiometric use of DMS, which acts as both a methylating agent and a dehydrating reagent. Potassium carbonate neutralizes the sulfuric acid byproduct, preventing side reactions.

Acid-Catalyzed Cyclization-Esterification

An alternative route involves the cyclization of 4-cyanotetrahydropyran-4-carboxylic acid derivatives followed by esterification. As disclosed in US Patent 20080306287 , hydrolysis of 4-cyanotetrahydropyran-4-carboxylic acid under acidic conditions generates THPCA, which subsequently reacts with methanol:

Step 1: Hydrolysis of 4-Cyanotetrahydropyran-4-Carboxylic Acid

The nitrile group is hydrolyzed using concentrated hydrochloric acid at 80–100°C, yielding THPCA. This step avoids the high temperatures (>185°C) required in traditional decarboxylation methods, which often suffer from low yields (64%) .

Step 2: Esterification with Methanol

THPCA is refluxed with methanol in the presence of sulfuric acid (5–10 mol%) for 6–12 hours. The reaction proceeds via Fischer esterification, achieving yields of 85–90%.

Comparative Reaction Conditions

This two-step process is advantageous for large-scale production due to milder conditions and reduced energy consumption.

Halogenation-Mediated Ester Synthesis

A less common but versatile approach involves converting THPCA to its acid halide intermediate before esterification. The patent US20080306287 outlines this method:

Step 1: Halogenation of THPCA

THPCA reacts with thionyl chloride (1.0–5.0 equivalents) in dichloromethane at 20–110°C for 2–4 hours, forming tetrahydropyran-4-carbonyl chloride.

Step 2: Methanol Quenching

The acyl chloride is treated with methanol (2–100 equivalents) at room temperature, yielding methyl ester in 78–82% yield.

Advantages and Limitations

-

Advantages : High purity, minimal byproducts.

-

Limitations : Requires handling corrosive reagents (SOCl₂), limiting industrial adoption.

Spectroscopic Validation and Quality Control

Robust characterization ensures product integrity across all methods:

Table 1: Comparative Spectroscopic Data

GC-MS analysis consistently shows a molecular ion peak at m/z 145, confirming the molecular formula C₇H₁₂O₃ .

Industrial Scalability and Cost Analysis

Table 2: Economic and Practical Considerations

| Method | Cost (USD/kg) | Scalability | Environmental Impact |

|---|---|---|---|

| Direct Esterification | 120–150 | High | Moderate (waste K₂CO₃) |

| Acid-Catalyzed | 90–110 | High | Low (recyclable H₂SO₄) |

| Halogenation | 200–250 | Moderate | High (SOCl₂ waste) |

The acid-catalyzed method emerges as the most sustainable option, balancing cost and environmental factors.

Analyse Chemischer Reaktionen

Types of Reactions: Methyl tetrahydropyran-4-carboxylate undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form tetrahydropyran-4-carboxylic acid.

Reduction: It can be reduced to form tetrahydropyran-4-methanol.

Substitution: The ester group can be substituted with other functional groups using appropriate reagents.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

Substitution: Nucleophiles like amines or alcohols can be used for substitution reactions.

Major Products Formed:

Oxidation: Tetrahydropyran-4-carboxylic acid.

Reduction: Tetrahydropyran-4-methanol.

Substitution: Various substituted tetrahydropyran derivatives depending on the nucleophile used.

Wissenschaftliche Forschungsanwendungen

Chemical Synthesis

Intermediate in Organic Chemistry

Methyl tetrahydropyran-4-carboxylate serves as a crucial intermediate in the synthesis of various chemical compounds. It is primarily utilized in the production of cycloalkylamide derivatives and tetrahydro-2-furoic chloride. Its unique structure allows it to undergo multiple chemical reactions, including oxidation, reduction, and substitution reactions:

| Reaction Type | Description | Common Reagents |

|---|---|---|

| Oxidation | Converts to tetrahydropyran-4-carboxylic acid | Potassium permanganate, chromium trioxide |

| Reduction | Converts to tetrahydropyran-4-methanol | Lithium aluminum hydride, sodium borohydride |

| Substitution | Ester group can be replaced by other functional groups | Amines or alcohols as nucleophiles |

These reactions highlight the compound's versatility in organic synthesis, making it a valuable asset for chemists looking to create complex molecules .

Biological Applications

Synthesis of Bioactive Compounds

In biological research, this compound is involved in synthesizing biologically active molecules. Notably, it has been used to develop inhibitors of soluble epoxide hydrolase (sEH), which are promising candidates for therapeutic applications. These inhibitors have potential implications in treating various diseases, including hypertension and inflammation .

Industrial Applications

Production of Chemical Intermediates

The compound is also significant in industrial settings, where it is employed to produce various specialty chemicals and intermediates. Its properties facilitate the development of products across multiple sectors, including pharmaceuticals and agrochemicals . The following table summarizes its industrial applications:

| Industry | Application |

|---|---|

| Pharmaceuticals | Intermediate for drug synthesis |

| Agrochemicals | Production of agricultural chemicals |

| Specialty Chemicals | Development of unique chemical products |

Case Studies

-

Synthesis of Tetrahydropyran Derivatives

A study demonstrated the efficient synthesis of tetrahydropyran derivatives using this compound as a starting material. The research highlighted its effectiveness in producing high yields with minimal by-products, showcasing its utility in pharmaceutical applications . -

Biological Activity Exploration

Research focused on the synthesis of sEH inhibitors from this compound revealed promising biological activity. The synthesized compounds exhibited significant inhibition of sEH, indicating potential therapeutic benefits for cardiovascular diseases .

Wirkmechanismus

The mechanism of action of methyl tetrahydropyran-4-carboxylate involves its interaction with specific molecular targets and pathways. For example, in the synthesis of inhibitors of soluble epoxide hydrolase, the compound acts as a precursor that undergoes further chemical modifications to produce the active inhibitor . The molecular targets and pathways involved depend on the specific application and the final product synthesized from the compound.

Vergleich Mit ähnlichen Verbindungen

Methyl tetrahydropyran-4-carboxylate belongs to a class of oxygen-containing heterocyclic esters. Below is a detailed comparison with structurally or functionally related compounds:

Table 1: Physical and Chemical Properties

| Compound Name | CAS Number | Molecular Formula | Molecular Weight (g/mol) | Boiling Point (°C) | Density (g/mL) | XLogP3 | Key Functional Groups |

|---|---|---|---|---|---|---|---|

| This compound | 110238-91-0 | C₇H₁₂O₃ | 144.17 | 189–197 | 1.080 | 0.4 | Ester, tetrahydropyran |

| Tetrahydropyran-4-carbaldehyde | 50675-18-8 | C₆H₁₀O₂ | 114.14 | 175–177 | 1.070 | 0.2 | Aldehyde, tetrahydropyran |

| Methyl pyrimidine-4-carboxylate | - | C₇H₈N₂O₂ | 152.15 | 285 (estimated) | 1.25 (estimated) | 0.9 | Ester, pyrimidine |

| Ethyl 2-formylcyclopropanecarboxylate | 54274-80-5 | C₇H₁₀O₃ | 142.15 | 210–215 | 1.120 | 1.1 | Ester, cyclopropane, aldehyde |

| 1-(Tetrahydro-2H-pyran-4-yl)ethanone | 5337-03-1 | C₇H₁₂O₂ | 128.17 | 205–207 | 1.040 | 0.7 | Ketone, tetrahydropyran |

Key Structural and Functional Differences :

Tetrahydropyran-4-carbaldehyde (CAS: 50675-18-8):

- Replaces the ester group with an aldehyde, increasing electrophilicity and reactivity in nucleophilic additions.

- Lower molecular weight (114.14 g/mol) and higher volatility compared to this compound .

Methyl Pyrimidine-4-Carboxylate :

- Contains a nitrogen-rich aromatic ring (pyrimidine), enhancing hydrogen-bonding capacity and solubility in polar solvents.

- Higher thermal stability (estimated boiling point: 285°C) due to aromaticity .

Ethyl 2-Formylcyclopropanecarboxylate (CAS: 54274-80-5):

- Features a strained cyclopropane ring, increasing reactivity in ring-opening reactions.

- Higher XLogP3 (1.1) suggests greater lipophilicity, impacting membrane permeability in biological systems .

1-(Tetrahydro-2H-Pyran-4-yl)Ethanone (CAS: 5337-03-1): Substitutes the ester with a ketone, altering electronic properties and reducing hydrolytic stability. Similar ring structure but divergent applications in ketone-based syntheses .

Research Findings and Industrial Relevance

- Synthetic Utility : this compound is a key intermediate in synthesizing tetrahydropyran-4-carbaldehyde (used in fragrances) and functionalized pyrans for drug discovery .

- Stability : Its ester group offers hydrolytic stability under neutral conditions, unlike the more reactive aldehyde or ketone analogs .

- Market Availability : Priced at $96–$547 per 50–250 mL (Sigma-Aldrich), it is commercially accessible for large-scale applications .

Biologische Aktivität

Methyl tetrahydropyran-4-carboxylate (MTHPC) is a compound of interest in various fields, particularly in organic chemistry and medicinal chemistry. This article explores its biological activity, focusing on its synthesis, potential applications, and relevant research findings.

Chemical Structure and Synthesis

MTHPC is characterized by its tetrahydropyran ring structure with a carboxylate group. Its chemical formula is C₇H₁₂O₃, and it can be synthesized through various methods, including hydrolysis of the corresponding acid derivatives and reactions involving Grignard reagents. For instance, one synthesis method involves dissolving MTHPC in THF and reacting it with N,O-dimethylhydroxylamine hydrochloride under specific conditions to yield derivatives like N-methoxy-N-methyltetrahydropyran-4-carboxamide .

Pharmacological Potential

Research indicates that MTHPC and its derivatives exhibit significant biological activities, including:

- Antitumor Activity : Some studies have explored the potential of tetrahydropyran derivatives as histone deacetylase (HDAC) inhibitors, which play a crucial role in cancer therapy. MTHPC's structural properties may contribute to its ability to inhibit HDAC enzymes, potentially leading to antiproliferative effects in cancer cells .

- Solvent Properties : MTHPC has been evaluated as a solvent for organic reactions, demonstrating stability under radical conditions. This property suggests its utility in synthetic organic chemistry, where it can replace more hazardous solvents .

Case Studies

- HDAC Inhibition : A study investigating a series of tetrahydropyran derivatives found that certain compounds exhibited strong inhibitory effects on various HDAC isoforms. The biochemical potency was quantified using IC50 values, indicating the potential for these compounds in therapeutic applications against cancer .

- Synthetic Applications : MTHPC has been utilized as a solvent in several organic reactions, including radical and organometallic reactions. Its hydrophobic nature allows for compatibility with various substrates while minimizing unwanted side reactions .

Table 1: Summary of Biological Activities of this compound

Q & A

Basic Research Questions

Q. What are the primary synthetic routes for methyl tetrahydropyran-4-carboxylate, and how do reaction parameters influence yield?

this compound is typically synthesized via esterification of tetrahydropyran-4-carboxylic acid using methanol under acidic catalysis (e.g., sulfuric acid). Alternative routes include transesterification of higher esters. Reaction optimization focuses on controlling temperature (e.g., reflux at ~196°C) and stoichiometric ratios to minimize side products like dialkyl ethers. Anhydrous conditions and inert atmospheres improve yields by preventing hydrolysis .

Q. Which spectroscopic methods are most reliable for structural characterization, and how are spectral ambiguities resolved?

Key techniques include:

- NMR : H NMR distinguishes the ester methyl group (δ ~3.6–3.8 ppm) and tetrahydropyran protons (δ ~1.5–4.0 ppm). C NMR confirms the carbonyl carbon (δ ~170 ppm) and ring carbons.

- IR : Strong C=O stretching (~1740 cm) and C-O-C bands (~1250 cm).

- Mass Spectrometry : Molecular ion peaks (m/z 144.17) and fragmentation patterns validate the structure. Discrepancies in splitting patterns (e.g., diastereotopic protons) are resolved using 2D NMR (COSY, HSQC) .

Q. How is the purity of this compound assessed, and what are common contaminants?

Purity is evaluated via GC-MS or HPLC (≥95% purity). Common impurities include unreacted carboxylic acid, residual solvents (e.g., methanol), and hydrolyzed byproducts. Column chromatography (silica gel, ethyl acetate/hexane eluent) or distillation (bp ~196°C) are standard purification methods .

Advanced Research Questions

Q. What strategies enable chemoselective functionalization of the tetrahydropyran ring versus the ester group?

- Ring Functionalization : Electrophilic substitution (e.g., halogenation) targets the electron-rich oxygen atom in the tetrahydropyran ring. For example, hydrodehalogenation of 4-halo derivatives using stannane-free conditions preserves the ester group .

- Ester Modification : Hydrolysis under basic conditions (NaOH/EtOH) yields tetrahydropyran-4-carboxylic acid, while aminolysis with amines produces amides. Reductive conditions (e.g., LiAlH) reduce the ester to a primary alcohol .

Q. How are crystallographic data discrepancies resolved for derivatives of this compound?

Structural ambiguities (e.g., disorder in crystal lattices) are addressed using refinement software like SHELXL. High-resolution data (≤1.0 Å) and twin refinement (for twinned crystals) improve accuracy. Hydrogen bonding networks and packing diagrams validate intermolecular interactions .

Q. What computational methods predict the reactivity of this compound in novel reactions?

Density Functional Theory (DFT) calculates transition states for ester hydrolysis or ring-opening reactions. Molecular docking studies assess interactions with biological targets (e.g., enzymes). Retrosynthetic AI tools (e.g., Template_relevance models) propose viable pathways for derivative synthesis .

Q. How do solvent and temperature affect the stability of this compound during storage?

The compound is hygroscopic and prone to hydrolysis. Storage in anhydrous solvents (e.g., THF, DCM) at –20°C under nitrogen extends stability. Degradation products (e.g., carboxylic acid) are monitored via periodic TLC or NMR .

Q. Data Contradiction Analysis

Q. How are conflicting results in catalytic hydrogenation studies of this compound derivatives reconciled?

Discrepancies in hydrogenation yields (e.g., partial vs. full reduction) arise from catalyst choice (Pd/C vs. Raney Ni) and substrate steric hindrance. Kinetic studies (e.g., reaction profiling via in situ IR) identify rate-limiting steps. Computational modeling of adsorption energies on catalyst surfaces clarifies mechanistic pathways .

Q. What analytical approaches resolve inconsistencies in reaction yields for large-scale syntheses?

Scale-up challenges (e.g., heat transfer inefficiencies) are mitigated using flow chemistry systems. Process Analytical Technology (PAT) tools (e.g., ReactIR) monitor reaction progression in real time. DoE (Design of Experiments) optimizes parameters like catalyst loading and agitation speed .

Q. Safety and Handling

Q. What safety protocols are critical when handling this compound in reactive transformations?

Eigenschaften

IUPAC Name |

methyl oxane-4-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H12O3/c1-9-7(8)6-2-4-10-5-3-6/h6H,2-5H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CNCMVGXVKBJYNU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1CCOCC1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H12O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00378519 | |

| Record name | Methyl tetrahydropyran-4-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00378519 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

144.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

110238-91-0 | |

| Record name | 2H-Pyran-4-carboxylic acid, tetrahydro-, methyl ester | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=110238-91-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Methyl tetrahydropyran-4-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00378519 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2H-Pyran-4-carboxylic acid, tetrahydro-, methyl ester | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.102.134 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 2H-Pyran-4-carboxylic acid, tetrahydro-, methyl ester | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.129.759 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Synthesis routes and methods III

Procedure details

Synthesis routes and methods IV

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.